

Introduction: The Strategic Integration of Fluorine in Modern Drug Design

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Compound of Interest

Compound Name: *Benzyl(2,2-difluoroethyl)amine*

CAS No.: 1184224-96-1

Cat. No.: B1463448

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Benzyl(2,2-difluoroethyl)amine is a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical research sectors. Its structure uniquely combines two key pharmacophoric elements: the benzylamine scaffold and a geminal difluoroethyl motif. The benzylamine group is a prevalent feature in a multitude of FDA-approved pharmaceuticals, contributing to interactions with various biological targets.[1] The introduction of fluorine, particularly the gem-difluoro (CF₂) group, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[2]

The CF₂ group can act as a bioisostere for ether, carbonyl, or hydroxyl functionalities, potentially improving metabolic stability by blocking sites of oxidation. Furthermore, the strong electron-withdrawing nature of fluorine atoms can significantly alter the basicity (pK_a) of the adjacent amine, influencing the molecule's ionization state at physiological pH, its solubility, and its ability to participate in hydrogen bonding. This guide, intended for researchers and drug development scientists, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of **Benzyl(2,2-difluoroethyl)amine**.

Core Physicochemical and Structural Properties

The fundamental characteristics of **Benzyl(2,2-difluoroethyl)amine** define its behavior in both chemical and biological systems. The molecule's identity is confirmed by its chemical formula, C₉H₁₁F₂N, and its specific CAS Number, 1184224-96-1.[3]

Table 1: Physicochemical Properties of **Benzyl(2,2-difluoroethyl)amine**

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ F ₂ N	[4][5][6]
Molecular Weight	171.19 g/mol	[4]
Monoisotopic Mass	171.08595 Da	[5]
CAS Number	1184224-96-1	[3]
IUPAC Name	N-benzyl-2,2-difluoroethan-1-amine	[6]
Boiling Point	243.3°C at 760 mmHg	[4]
Density	1.111 g/cm ³	[4]
Refractive Index	1.485	[4]
LogP (Predicted)	2.52	[4]

Synthesis Pathway and Mechanistic Considerations

The synthesis of **Benzyl(2,2-difluoroethyl)amine** can be efficiently achieved via N-alkylation of benzylamine. A robust and scalable method involves the reaction of benzylamine with a suitable 2,2-difluoroethyl halide, such as 2,2-difluoro-1-haloethane, in the presence of an acid scavenger.[7] This approach is favored for its directness and use of readily available starting materials.

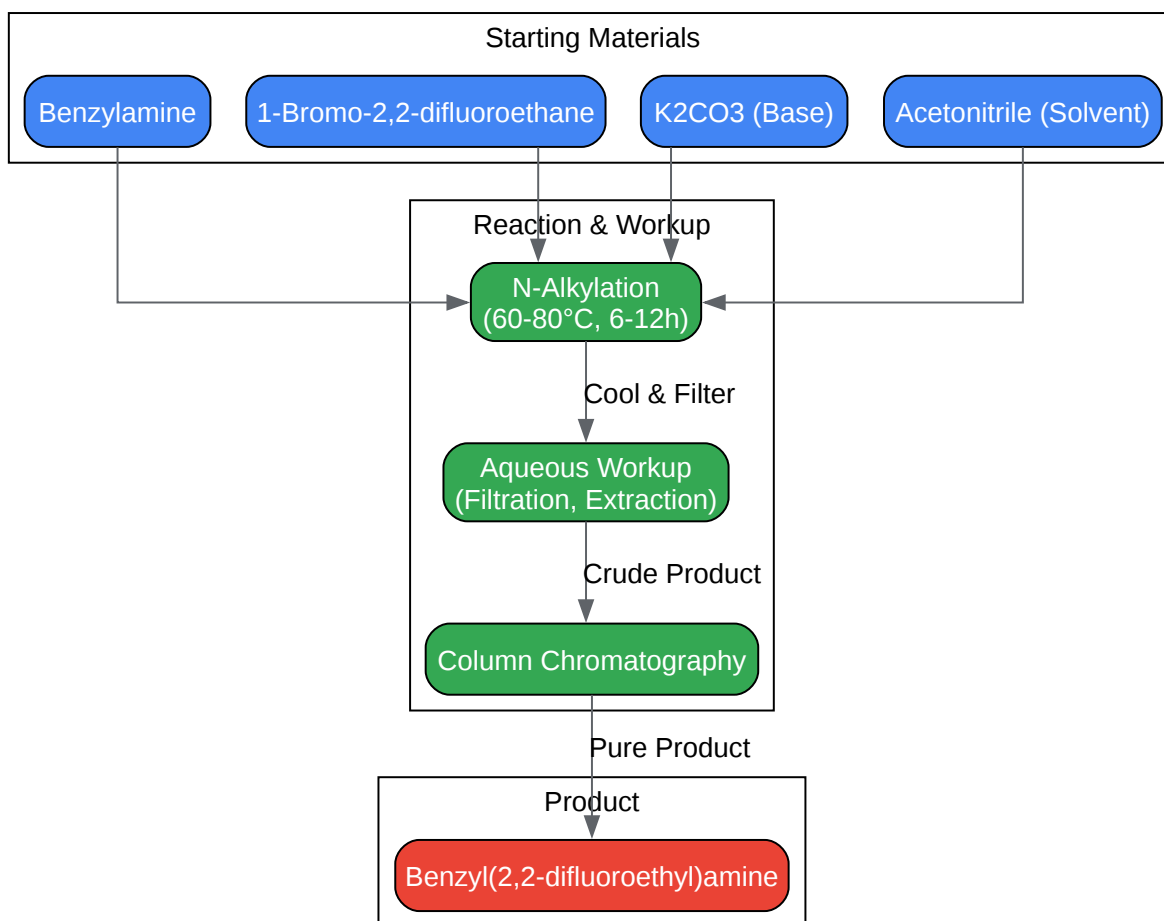
N-Alkylation Protocol

This protocol is based on established methods for the N-alkylation of amines with alkyl halides. The choice of a non-nucleophilic base is critical to prevent side reactions with the electrophilic halide.

Step-by-Step Methodology:

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzylamine (1.0 equivalent) and a suitable aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
- **Base Addition:** Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3 , 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).
 - **Causality Explanation:** The base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. This prevents the protonation of the starting benzylamine, which would render it non-nucleophilic and halt the reaction. An inorganic base like K_2CO_3 is often preferred for ease of removal during workup.
- **Alkylating Agent Addition:** Slowly add 1-bromo-2,2-difluoroethane (1.1 equivalents) to the stirring mixture at room temperature.
- **Reaction Execution:** Heat the reaction mixture to 60-80°C and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
- **Workup and Isolation:**
 - Cool the mixture to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.

Synthesis Workflow Diagram



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Caption: N-Alkylation synthesis of **Benzyl(2,2-difluoroethyl)amine**.

Purification and Spectroscopic Validation

Ensuring the purity and structural integrity of the final compound is paramount for its use in research, particularly in drug development where impurities can confound biological data.

Purification Protocol: Flash Column Chromatography

- Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Column Packing: Pack a glass column with the silica slurry.
- Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increase the polarity.
 - Expertise Insight: The polarity gradient is chosen based on the significant difference in polarity between the non-polar benzyl group and the more polar amine and difluoroethyl groups. The target compound will elute as the solvent polarity increases.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Benzyl(2,2-difluoroethyl)amine** as an oil or solid.

Structural Characterization

A combination of spectroscopic techniques is required to unequivocally confirm the structure of the synthesized molecule.

Table 2: Predicted Mass Spectrometry Data for C₉H₁₁F₂N

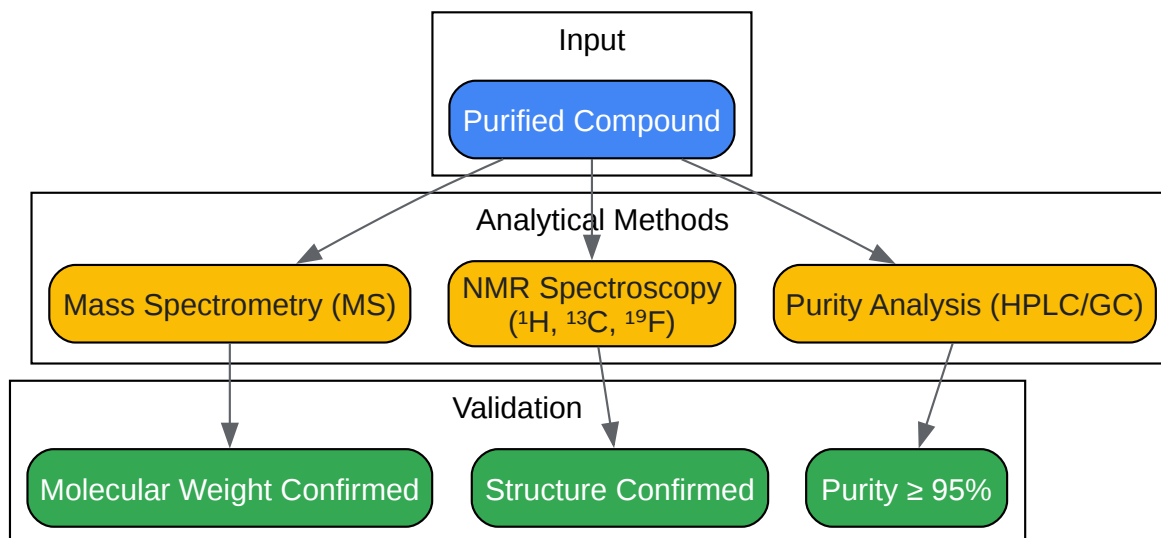
Adduct	m/z (Predicted)	Source
[M+H] ⁺	172.09323	[5]
[M+Na] ⁺	194.07517	[5]
[M-H] ⁻	170.07867	[5]

Table 3: Expected NMR Signals for **Benzyl(2,2-difluoroethyl)amine**

Nucleus	Environment	Expected Chemical Shift (δ , ppm)	Expected Splitting Pattern
^1H NMR	-CH- (Ar)	7.2 - 7.4	Multiplet
-CH ₂ - (Benzyl)	~3.8	Singlet	
-CH ₂ - (Ethyl)	~2.9	Triplet of triplets (tt)	
-CHF ₂	5.8 - 6.2	Triplet of triplets (tt)	
-NH-	1.5 - 2.5 (variable)	Broad singlet	
^{13}C NMR	Ar-C (Quaternary)	~140	Singlet
Ar-CH	127 - 129	Singlet	
-CH ₂ - (Benzyl)	~54	Singlet	
-CH ₂ - (Ethyl)	~50	Triplet (due to ^1JCF)	
-CHF ₂	~115	Triplet (due to ^1JCF)	
^{19}F NMR	-CHF ₂	-110 to -125	Doublet of triplets (dt)

- **Self-Validating System:** The combination of these techniques provides a self-validating system. The mass spectrum confirms the molecular weight and elemental composition. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, while the characteristic splitting patterns (e.g., triplets from C-F and H-F coupling) and the chemical shift in the ^{19}F NMR spectrum unequivocally confirm the presence and location of the gem-difluoro group.

Characterization and QC Workflow



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Caption: Workflow for structural validation and purity assessment.

Potential Applications in Drug Discovery and Development

While specific biological activities for **Benzyl(2,2-difluoroethyl)amine** are not extensively documented in public literature, its structural components suggest significant potential as a scaffold or intermediate in drug discovery programs.^{[8][9]}

- **Metabolic Blocking:** The gem-difluoro group on the ethyl chain can prevent α -carbon oxidation, a common metabolic pathway for amines, potentially increasing the compound's half-life in vivo.
- **pKa Modulation:** The electron-withdrawing difluoro group is expected to lower the pKa of the secondary amine compared to its non-fluorinated analog. This can be strategically used to fine-tune a drug candidate's solubility, membrane permeability, and interaction with target proteins, such as ion channels or G-protein coupled receptors (GPCRs), where the protonation state of a ligand is critical.

- Bioisosterism: The -CH₂-CHF₂- moiety can serve as a more lipophilic and metabolically stable bioisostere for a -CH₂-CH₂OH group. This substitution can enhance cell permeability and oral bioavailability.
- Scaffold for Library Synthesis: **Benzyl(2,2-difluoroethyl)amine** is an ideal starting point for the synthesis of compound libraries. The benzyl ring can be readily functionalized, and the secondary amine can be further derivatized (e.g., through acylation, alkylation, or sulfonylation) to explore a wide chemical space in hit-to-lead optimization campaigns. The chiral benzylamine motif, in particular, is a critical structural element in many clinical candidates.^[1]

Conclusion

Benzyl(2,2-difluoroethyl)amine represents a valuable chemical entity for medicinal chemists and drug developers. Its synthesis is straightforward, and its structure is amenable to extensive modification. The strategic placement of the gem-difluoro group provides a powerful tool for modulating key drug-like properties, including metabolic stability and basicity. As the demand for more sophisticated and effective therapeutic agents grows, fluorinated building blocks like **Benzyl(2,2-difluoroethyl)amine** will continue to be essential components in the design of next-generation pharmaceuticals.

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